molecular formula C25H27N3O4 B2982301 N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-59-5

N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2982301
CAS RN: 872857-59-5
M. Wt: 433.508
InChI Key: RQUGVSZDHGBUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as MI-773, is a small molecule inhibitor of the MDM2-p53 interaction. This molecule has been identified as a potential therapeutic agent for the treatment of various cancers, including breast, lung, and ovarian cancer.

Scientific Research Applications

Neurotransmitter Systems and Metabolites

Research has explored the acute effects of substances like memantine, a known NMDA receptor antagonist, on brain extracellular levels of neurotransmitters such as acetylcholine, dopamine, serotonin, norepinephrine, and their metabolites. A study investigating the acute effects of donepezil and memantine on these neurotransmitters found significant alterations, suggesting that these compounds can influence various neurotransmitter systems, potentially affecting cognitive functions and possibly providing insights into treatments for neurodegenerative diseases (Shearman et al., 2006).

Basal Forebrain Cholinergic System

Another area of interest is the effect of treatments like donepezil on the basal forebrain cholinergic system (BFCS), which is crucial for cognitive functions and is impacted in Alzheimer's disease (AD). A study demonstrated that donepezil treatment could reduce the rate of BFCS atrophy in prodromal AD patients, suggesting a protective effect on cognitive decline (Cavedo et al., 2017).

Abuse Potential Studies

In the context of abuse potential studies, oral ketamine has been used as a positive control to evaluate the abuse potential of new compounds. Ketamine's effects on perception and euphoria have been documented, providing a benchmark for assessing other substances (Shram et al., 2010).

NMDA Receptor Antagonists

The NMDA receptor plays a significant role in neuroplasticity and neurotoxicity, with antagonists like memantine being investigated for their therapeutic potential in conditions like Alzheimer's disease. Studies on NMDA receptor antagonists explore their impact on cognitive functions and their potential therapeutic benefits in neurodegenerative disorders (Reisberg et al., 2003).

Kinetic Modelling

Kinetic modelling of compounds like [123I]CNS 1261, an NMDA receptor intra-channel antagonist, has been performed to understand their distribution and effects in the human brain. This type of research aids in the development of imaging agents for studying brain receptor systems and could provide insights into the effects of similar compounds (Erlandsson et al., 2003).

properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-16-12-17(2)23(18(3)13-16)26-25(31)24(30)20-14-28(21-7-5-4-6-19(20)21)15-22(29)27-8-10-32-11-9-27/h4-7,12-14H,8-11,15H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUGVSZDHGBUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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